
2-(4-Chlorophenyl)-2-oxoethyl 2H-chromene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 2H-chromene-3-carboxylate typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where active methylene compounds react with aromatic aldehydes in the presence of a base catalyst . For instance, diethyl malonate can react with 5-((4-chlorophenyl)diazenyl)-2-hydroxybenzaldehyde using piperidine as a catalyst and ethanol as the solvent at reflux conditions . This reaction results in the formation of the desired chromene derivative with high yields and mild reaction conditions .
化学反応の分析
2-(4-Chlorophenyl)-2-oxoethyl 2H-chromene-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced chromene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2-(4-Chlorophenyl)-2-oxoethyl 2H-chromene-3-carboxylate has a wide range of scientific research applications:
Medicinal Chemistry: The compound exhibits various biological activities, including anticancer, antimicrobial, and antidiabetic properties. It is used in the development of new drug candidates and therapeutic agents.
Material Science: The compound is used in the synthesis of novel materials with unique properties, such as fluorescent indicators and optical brighteners.
Industrial Chemistry: It is employed in the production of agrochemicals, insecticides, and fragrances.
作用機序
The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is attributed to its ability to inhibit certain enzymes and signaling pathways involved in cell proliferation and survival . The compound can also interact with microbial cell membranes, leading to antimicrobial effects .
類似化合物との比較
2-(4-Chlorophenyl)-2-oxoethyl 2H-chromene-3-carboxylate can be compared with other similar compounds, such as:
2H-chromene-3-carboxylate derivatives: These compounds share a similar chromene scaffold and exhibit comparable biological activities.
Coumarin derivatives: Coumarins are structurally related to chromenes and possess similar pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties .
特性
分子式 |
C18H13ClO4 |
|---|---|
分子量 |
328.7 g/mol |
IUPAC名 |
[2-(4-chlorophenyl)-2-oxoethyl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C18H13ClO4/c19-15-7-5-12(6-8-15)16(20)11-23-18(21)14-9-13-3-1-2-4-17(13)22-10-14/h1-9H,10-11H2 |
InChIキー |
PXODMLPCOZBWRX-UHFFFAOYSA-N |
正規SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)OCC(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl (S)-6-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12931680.png)
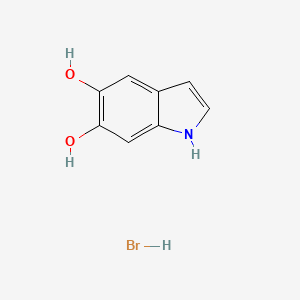
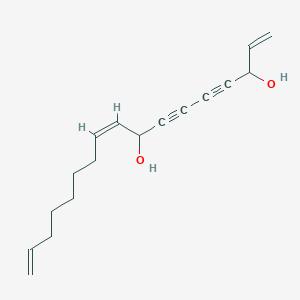
![tert-Butyl 3'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclobutane]-8-carboxylate](/img/structure/B12931701.png)
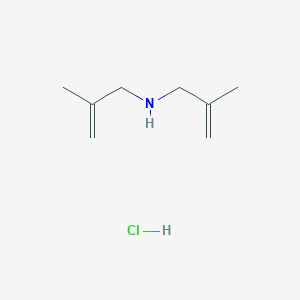
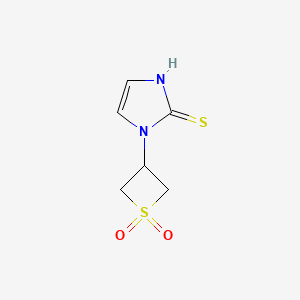
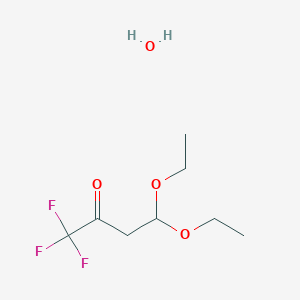
![Rel-(5S,7R)-3-bromo-2-(4-fluorophenyl)-5,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B12931719.png)
![(R)-2-(2-(3-Oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamido)-2-phenylpropanoic acid](/img/structure/B12931726.png)
![2-(2-Bromo-5-chlorophenyl)-1H-benzo[d]imidazole](/img/structure/B12931746.png)
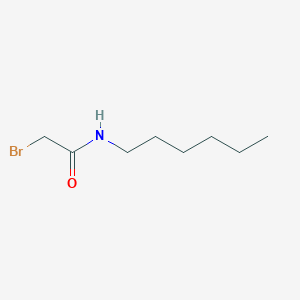
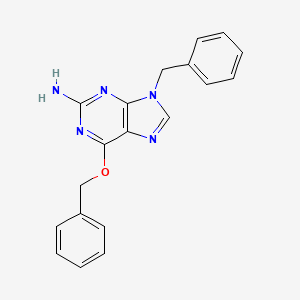
![5-Chloro-2-[(2-methylindolizin-3-yl)sulfanyl]aniline](/img/structure/B12931758.png)
